3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-8-7-12(5-3-4-10)9(2)6-11-8/h8-9,11H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKONEIZKPVUGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548216 | |
| Record name | 3-(2,5-Dimethylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91913-66-5 | |
| Record name | 3-(2,5-Dimethylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Precursor Chemistry
Strategic Design of Precursors for Piperazine (B1678402) Ring Formation and Amine Linkage
The logical design of starting materials is fundamental to an efficient synthetic route. This involves the separate, optimized synthesis of the piperazine core and the amine linker, which are later combined to form the final product.
The 2,5-dimethylpiperazine (B91223) core is a key structural motif. A common and practical industrial method for its synthesis involves the bimolecular cycloamination of isopropanolamine. acs.org This reaction is typically performed in the presence of a hydrogenation-dehydrogenation catalyst, such as Raney nickel. acs.orggoogle.com The process requires the cyclization of two molecules of 2-aminopropanol-1 to produce one molecule of 2,5-dimethylpiperazine, which is formed as a mixture of cis and trans isomers. google.com
The reaction conditions are critical for maximizing the yield and influencing the isomer ratio. Studies have shown that optimal yields of the mixed dimethylpiperazine isomers (around 75%) are achieved at specific temperatures and pressures. acs.org For instance, subjecting 2-aminopropanol-1 to a Raney nickel catalyst in the presence of hydrogen at pressures between 750 and 2,000 psi and temperatures between 140°C and 220°C effectively converts the starting material to 2,5-dimethylpiperazine. google.com
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Starting Material | Isopropanolamine (2-aminopropanol-1) | Precursor for the piperazine ring | acs.orggoogle.com |
| Catalyst | Raney Nickel | Promotes hydrogenation-dehydrogenation | acs.orggoogle.com |
| Pressure | 750 - 2,000 p.s.i.g. | ~75% yield of mixed isomers | acs.orggoogle.com |
| Temperature | 140 - 220°C | acs.orggoogle.com | |
| Reaction Time | 4 - 8 hours | High conversion of starting material | acs.orggoogle.com |
The propan-1-amine side chain requires a precursor that can either be attached to the piperazine ring or is suitable for reductive amination. The synthesis of propan-1-amine itself can be achieved through various classical organic reactions. One common method is the reduction of 1-nitropropane. This transformation can be accomplished using reagents like tin chloride and hydrochloric acid or through catalytic hydrogenation with catalysts such as palladium or platinum. quora.com Another route involves the reduction of propanamide, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄). shaalaa.com Oximes can also serve as precursors; the reduction of the oxime derived from propanal will yield propan-1-amine. shaalaa.com
For linking to the piperazine core, precursors are often functionalized with a leaving group for nucleophilic substitution or a carbonyl group for reductive amination. Examples include 3-halopropan-1-amines (like 3-chloropropan-1-amine) or protected forms of 3-aminopropanal.
Reaction Mechanisms and Pathways for the Formation of 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine
The coupling of the piperazine core and the propan-1-amine linker is achieved through several reliable and powerful synthetic strategies.
Reductive amination is a highly effective method for forming the crucial C-N bond between the piperazine and the propanamine moiety. harvard.eduopenstax.org This process involves the reaction of 2,5-dimethylpiperazine with an appropriate three-carbon aldehyde or ketone, such as 3-aminopropanal (or a protected version), followed by reduction of the resulting imine or enamine intermediate. openstax.orgyoutube.com
The reaction proceeds in two main steps:
Imine/Iminium Ion Formation : The secondary amine of the piperazine ring acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient iminium ion.
Reduction : A selective reducing agent is used to reduce the iminium ion to the final amine product. openstax.org
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). harvard.eduyoutube.com Sodium triacetoxyborohydride is particularly favored due to its mild nature and high selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. harvard.edu Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Ni) is another viable reduction method. youtube.comorganic-chemistry.org
| Reducing Agent | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective, tolerant of various functional groups. | Often used with a weak acid like acetic acid in solvents like DCE or THF. | harvard.edureddit.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at mildly acidic pH (6-7), selective for iminium ions over carbonyls. | Requires careful pH control; toxic byproducts. | harvard.eduyoutube.com |
| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Effective for many substrates, can be performed under various pressures. | Requires specialized hydrogenation equipment. | organic-chemistry.org |
An alternative strategy involves the direct alkylation of the 2,5-dimethylpiperazine core via a nucleophilic substitution reaction. openstax.org In this approach, one of the nitrogen atoms of the piperazine acts as a nucleophile, attacking an electrophilic three-carbon chain that contains a suitable leaving group.
A typical precursor for the propan-1-amine linker in this method would be a molecule like N-(3-chloropropyl)phthalimide or a similarly protected 3-halo-1-propanamine. The reaction proceeds via a standard Sₙ2 mechanism, where the piperazine nitrogen displaces the halide or other leaving group. Following the alkylation step, a deprotection step is required to reveal the primary amine of the propan-1-amine side chain. For example, if a phthalimide protecting group is used, it can be removed by hydrolysis or hydrazinolysis (the Gabriel synthesis method). openstax.org
A key challenge in this approach is controlling the degree of alkylation, as the initial product is still nucleophilic and can potentially react with another molecule of the alkylating agent, leading to overalkylation and the formation of quaternary ammonium salts. openstax.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.govnih.gov While a specific, named MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to construct similar complex amine structures.
For instance, a convergent synthesis could potentially be designed using an Ugi or a similar isocyanide-based MCR. nih.govmdpi.com Such a reaction could theoretically combine a derivative of 2,5-dimethylpiperazine, a carbonyl compound, a carboxylic acid, and an isocyanide to rapidly assemble a complex precursor that could then be converted to the target molecule. These reactions are powerful tools for creating molecular diversity and can streamline synthetic pathways by forming multiple bonds in one pot. nih.govwindows.net
Optimization of Synthetic Conditions for Enhanced Yields and Purity
Solvent Effects and Reaction Catalysis
The choice of solvent and catalyst is paramount in the synthesis of piperazine derivatives. For the formation of the 2,5-dimethylpiperazine ring from 2-aminopropanol-1, a Raney nickel catalyst has been shown to be effective. google.com In related amination reactions for piperazine synthesis, bimetallic catalysts such as Ni-Cu composites have demonstrated high activity. researchgate.net The support for these catalysts also plays a crucial role, with materials like mordenite zeolite showing higher selectivity for piperazine compared to supports like γ-Al2O3 or HZSM-5. researchgate.net
The subsequent N-alkylation of the 2,5-dimethylpiperazine ring to attach the propanamine side chain typically proceeds in polar solvents like methanol or ethanol. The reaction involves nucleophilic substitution on a suitable three-carbon electrophile, such as 3-chloropropylamine, often in the presence of a base to neutralize the generated acid. The principle of using a protonated piperazine, in the form of a monohydrochloride or monoacetate, can be employed to prevent disubstitution and favor the desired monosubstituted product. nih.gov
Table 1: Catalysts and Conditions in Piperazine Synthesis
| Precursor | Catalyst System | Support | Key Findings | Reference |
|---|---|---|---|---|
| 2-Aminopropanol-1 | Raney Nickel | N/A | Efficient cyclization to 2,5-dimethylpiperazine. | google.com |
| Ethylene Glycol | Ni-Cu Bimetal | Mordenite Zeolite | Higher selectivity for piperazine synthesis compared to other supports. | researchgate.net |
| Piperazine | N/A (Protonation) | N/A | Protonation suppresses disubstitution during N-alkylation. | nih.gov |
Temperature and Pressure Influence
Temperature and pressure are critical parameters that significantly influence the reaction rate, conversion, and selectivity in the synthesis of 2,5-dimethylpiperazine. The cyclization of 2-aminopropanol-1 using a Raney nickel catalyst is typically performed at elevated temperatures, ranging from 140°C to 220°C. google.com This process is conducted in the presence of hydrogen gas under pressures between 750 and 2,000 pounds per square inch (psi). google.com Similarly, the amination of ethylene glycol to form piperazine proceeds under high pressure, with optimal conditions reported around 10 MPa (approximately 1450 psi) and temperatures of 230°C. researchgate.net These conditions are necessary to facilitate the catalytic dehydration and cyclization steps while maintaining the reactants in the appropriate phase. Higher temperatures can lead to increased conversion but may also promote side reactions, thus requiring careful optimization to maximize the yield of the desired product.
Isolation and Purification Techniques for Complex Mixtures
The synthesis of this compound and its precursors often results in complex mixtures containing starting materials, intermediates, the desired product, and various by-products, including stereoisomers. The separation of the cis and trans isomers of 2,5-dimethylpiperazine is a key purification challenge. Recrystallization from solvents like acetone has been successfully employed to isolate the trans isomer from the cis-trans mixture. google.com Distillation under reduced pressure is another common technique used to separate the unreacted precursors from the final piperazine product. google.com
For purification of aminopropanol precursors, a method involving the formation of a Schiff base with an aromatic aldehyde, such as benzaldehyde, can be utilized. google.com The resulting Schiff base often precipitates as a solid, which can be easily isolated by filtration and washed to a high degree of purity. Subsequent acid hydrolysis of the purified Schiff base regenerates the pure aminopropanol, free from impurities. google.com Final purification of the title compound can be achieved through techniques like column chromatography or distillation.
Stereoselective Synthesis of Chiral Isomers
The 2,5-dimethylpiperazine core of the title compound contains two stereocenters, leading to the existence of chiral isomers (enantiomers and diastereomers). The development of synthetic routes that can selectively produce a single desired stereoisomer is of significant interest.
Asymmetric Hydrogenation Routes for Chiral Piperazines
A powerful strategy for the enantioselective synthesis of chiral piperazines is the asymmetric hydrogenation of pyrazine precursors. This method involves the reduction of the aromatic pyrazine ring using hydrogen gas in the presence of a chiral metal catalyst. Various catalytic systems have been developed that provide access to chiral piperazines with high levels of enantioselectivity.
For instance, iridium-catalyzed hydrogenation of activated pyrazinium salts has been shown to produce a wide range of chiral piperazines with up to 96% enantiomeric excess (ee). acs.orgresearchgate.netnih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an effective route to chiral piperazin-2-ones, which can then be converted to the corresponding chiral piperazines without loss of optical purity. rsc.orgdicp.ac.cn These reactions employ chiral ligands, such as JosiPhos-type ligands, which coordinate to the metal center and create a chiral environment that directs the hydrogenation to occur selectively on one face of the substrate.
Table 2: Asymmetric Hydrogenation for Chiral Piperazine Synthesis
| Precursor Type | Catalyst System | Chiral Ligand Type | Product | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Pyrazinium Salts | Iridium | JosiPhos | Chiral Piperazines | Up to 96% | acs.orgresearchgate.net |
| Pyrazin-2-ols | Palladium | Not Specified | Chiral Piperazin-2-ones | Up to 90% | rsc.orgdicp.ac.cn |
Chiral Auxiliary-Mediated Synthesis
Another established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and potentially recovered.
In the context of piperazine synthesis, a chiral auxiliary can be attached to a precursor molecule to guide the diastereoselective formation of the piperazine ring or the introduction of substituents. For example, a diastereoselective alkylation step was used to introduce a second stereocenter in the synthesis of a novel chiral piperazine, yielding the trans compound as the exclusive stereoisomer. clockss.org Chiral oxazolidinones, often derived from amino acids, are a widely used class of auxiliaries that have been successfully applied in numerous asymmetric transformations, including alkylations and aldol reactions, to create new stereocenters with high selectivity. researchgate.net This general principle can be applied to the synthesis of chiral 2,5-dimethylpiperazine by attaching an auxiliary to a suitable linear precursor, carrying out a diastereoselective cyclization, and then cleaving the auxiliary to yield the enantiomerically enriched product.
Diastereoselective Control in Amine Linkage Formation
The 2,5-dimethylpiperazine precursor exists as two diastereomers: cis-2,5-dimethylpiperazine and trans-2,5-dimethylpiperazine. The spatial arrangement of the methyl groups in these isomers can significantly influence the reactivity of the secondary amine nitrogens and, consequently, the formation of the amine linkage.
Diastereoselective control in the N-alkylation of a chiral piperazine like 2,5-dimethylpiperazine is a nuanced aspect of its synthesis. When reacting with an achiral electrophile, such as a protected 3-halopropanamine or an equivalent, the reaction does not create a new stereocenter. However, the pre-existing stereochemistry of the piperazine ring can dictate the reaction's pathway and efficiency.
The trans-isomer, with its methyl groups in a diequatorial or diaxial conformation (the former being more stable), presents a different steric environment compared to the cis-isomer, where one methyl group is axial and the other is equatorial in the most stable chair conformation. This difference in steric hindrance around the nitrogen atoms can lead to different rates of reaction. For instance, the less hindered nitrogen atom would be expected to react more readily. While direct studies on this specific molecule are not prevalent, research on analogous systems, such as the alkylation of substituted diketopiperazine enolates, has shown that high levels of diastereoselectivity can be achieved due to the relay of stereochemical information from existing chiral centers. rsc.org
Furthermore, studies on the synthesis of zeolites using cis and trans isomers of N,N-dimethyl-3,5-dimethylpiperidinium as organic structure-directing agents (OSDAs) have demonstrated that the trans isomer can be selectively incorporated into the final product and can accelerate crystallization kinetics. nih.govnih.gov This suggests that the trans geometry can lead to preferential binding and reactivity. In the context of synthesizing this compound, utilizing a stereochemically pure starting material (cis or trans-2,5-dimethylpiperazine) is the primary method for ensuring the diastereomeric purity of the final product. The choice of reaction conditions, such as solvent and temperature, could potentially influence the rate of alkylation for each isomer, offering a kinetic basis for diastereoselective preference, though this would require empirical validation.
Table 1: Comparison of cis and trans-2,5-Dimethylpiperazine Properties
| Property | cis-2,5-Dimethylpiperazine | trans-2,5-Dimethylpiperazine |
| CAS Number | 2815-34-1 (for trans) | 2815-34-1 |
| Boiling Point | Not specified | 162-165 °C |
| Melting Point | Not specified | 115-118 °C |
| Symmetry | C2h (for trans) | C2h |
| Conformation | One axial, one equatorial methyl group (chair) | Diequatorial methyl groups (chair) |
Note: Data for the cis isomer is less commonly reported in readily available sources.
Green Chemistry Principles and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The application of green chemistry principles to the synthesis of this compound would focus on reducing waste, minimizing energy consumption, and using less hazardous materials.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The N-alkylation of piperazines can often be performed under solvent-free conditions, particularly when one of the reactants is a liquid and can serve as the reaction medium. For instance, the reaction could potentially proceed by heating a mixture of 2,5-dimethylpiperazine and a suitable 3-aminopropyl synthon, such as N-(3-bromopropyl)phthalimide, in the absence of a solvent. This approach not only reduces solvent waste but can also lead to higher reaction rates and easier product isolation.
Alternatively, conducting the reaction in an aqueous medium is another green approach. While amines and some alkylating agents may have limited water solubility, the use of phase-transfer catalysts can facilitate the reaction between the aqueous and organic phases. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal choice for sustainable synthesis.
The N-alkylation of amines with alcohols, a green alternative to using alkyl halides, can be facilitated by heterogeneous catalysts. This "hydrogen borrowing" or "hydrogen autotransfer" methodology generates water as the only byproduct. A variety of heterogeneous catalysts, including those based on cobalt, nickel, and ruthenium, have been developed for this purpose. rsc.orgrsc.org
A significant advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which allows for their reuse and recycling. For example, cobalt nanoparticles supported on nitrogen-doped carbon have been shown to be effective and reusable catalysts for the N-alkylation of various amines with alcohols. rsc.orgrsc.org Similarly, nickel on silica-alumina has been used for the solvent-free N-alkylation of amides with alcohols, with the catalyst being recyclable. researchgate.net The application of such a catalyst to the reaction between 2,5-dimethylpiperazine and 3-amino-1-propanol would represent a highly sustainable route to the target compound. The catalyst can be recovered by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet, and then reused in subsequent batches, reducing both cost and waste. mdpi.comnih.gov
Table 2: Examples of Recyclable Catalysts for N-Alkylation Reactions
| Catalyst | Substrates | Reaction Type | Key Advantages |
| Cobalt Nanoparticles on N-doped Carbon | Amines and Alcohols | Hydrogen Borrowing | High activity, selectivity, and reusability. rsc.orgrsc.org |
| Nickel on Silica-Alumina | Amides and Alcohols | Hydrogen Borrowing | Effective under solvent-free conditions, recyclable. researchgate.net |
| Impregnated Ruthenium on Magnetite | Amines and Alcohols | Hydrogen Borrowing | Easily separable with a magnet, reusable up to ten times. |
Derivatization Strategies and Functional Group Transformations
Chemical Reactivity of the Primary Amine and Piperazine (B1678402) Nitrogens
The reactivity of the nitrogen atoms in 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine is central to its derivatization. The primary amine at the terminus of the propan-1-amine chain and the two secondary amines within the 2,5-dimethylpiperazine (B91223) ring exhibit distinct steric and electronic properties, which can be exploited for selective functionalization.
The primary and secondary amine groups are nucleophilic and readily undergo acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of lead compounds.
Acylation of the amine groups can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. The selectivity of acylation between the primary and the less sterically hindered piperazine nitrogen versus the more hindered piperazine nitrogen can often be controlled by the choice of reagents and reaction conditions.
Alkylation introduces alkyl groups onto the nitrogen atoms, which can significantly alter the basicity and lipophilicity of the molecule. Reagents such as alkyl halides or sulfates are commonly employed. Under controlled conditions, it is possible to achieve mono-, di-, or even tri-alkylation, depending on the stoichiometry and reactivity of the alkylating agent.
Sulfonylation involves the reaction of the amines with sulfonyl chlorides to form sulfonamides. This functional group is a key component in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.
| Reaction Type | Reagent Class | Product Functional Group | Key Considerations |
| Acylation | Acid Chlorides, Anhydrides | Amide | Stoichiometry, steric hindrance |
| Alkylation | Alkyl Halides, Sulfates | Substituted Amine | Control of substitution degree |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Hydrogen bonding properties |
The primary amine of this compound is a key site for the formation of amides, ureas, and thioureas, which are prevalent motifs in pharmacologically active compounds.
Amide bond formation is a cornerstone of peptide and medicinal chemistry. nih.gov The primary amine can be coupled with a wide range of carboxylic acids using standard peptide coupling reagents to yield a diverse library of amide derivatives.
Ureas and thioureas can be synthesized by reacting the primary amine with isocyanates and isothiocyanates, respectively. These functional groups are known to participate in extensive hydrogen bonding networks, which can be crucial for molecular recognition and binding to biological targets. The synthesis of urea (B33335) and thiourea (B124793) derivatives of piperazine analogues has been reported as a strategy for developing potential therapeutic agents. acs.org
| Derivative | Reagent | Resulting Linkage | Importance |
| Amide | Carboxylic Acid + Coupling Agent | -NH-C(=O)- | Prevalent in bioactive molecules |
| Urea | Isocyanate | -NH-C(=O)-NH- | Hydrogen bonding capabilities |
| Thiourea | Isothiocyanate | -NH-C(=S)-NH- | Bioisostere of urea with distinct properties |
Cyclic and Polycyclic Derivative Synthesis
The bifunctional nature of this compound, with its two distinct amine functionalities, makes it an attractive building block for the synthesis of more complex cyclic and polycyclic structures.
Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. The diamine nature of the title compound allows it to be incorporated into macrocyclic frameworks through reactions with difunctional electrophiles. For instance, reaction with a dicarboxylic acid chloride under high dilution conditions could lead to the formation of a macrocyclic lactam. The synthesis of macrocycles containing a piperazine unit has been explored to create rigid ligand scaffolds for metal complexes. nih.govnih.gov
Annulation reactions, which involve the formation of a new ring fused to an existing one, can be envisioned for this compound. For example, a reaction sequence involving the primary amine and one of the piperazine nitrogens with a suitable dielectrophile could lead to the formation of a bicyclic system. Such strategies are employed to create novel heterocyclic systems with defined three-dimensional shapes.
Formation of Supramolecular Architectures
The hydrogen bonding capabilities of the amine and piperazine groups in this compound make it a valuable component for the construction of supramolecular assemblies.
The piperazine ring is a well-known building block in crystal engineering, capable of forming predictable hydrogen-bonded networks. rsc.org The N-H groups of the piperazine can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. The primary amine group provides an additional site for strong hydrogen bonding interactions. The interplay of these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. The formation of such ordered structures is of interest for the development of new materials with specific properties. Studies on piperazine derivatives have shown their ability to form extensive hydrogen-bonded networks, which can be influenced by the presence of other functional groups and co-formers. rsc.org
Self-Assembly Processes
The structural characteristics of this compound and its derivatives make them promising candidates for the construction of self-assembling systems. The presence of both hydrogen bond donors (the primary amine) and acceptors (the piperazine nitrogens), along with a flexible propyl linker, allows for the formation of intricate supramolecular architectures.
Derivatives where the primary amine is converted into a functional group capable of directional interactions, such as an amide or a urea, would be particularly prone to self-assembly. These groups can form strong, linear hydrogen bond arrays, leading to the formation of one-dimensional tapes or fibers. The 2,5-dimethylpiperazine unit would act as a bulky head group, influencing the packing of these linear assemblies into higher-order structures. The chirality of the 2,5-dimethylpiperazine unit (cis or trans isomers) would be expected to impart a chiral signature to the resulting supramolecular polymers.
| Derivative Type | Driving Interaction | Potential Supramolecular Structure | Key Influencing Factor |
| Amide/Urea Derivatives | Hydrogen Bonding | 1D Nanofibers, Gels | Directionality of H-bonds |
| Metal-Chelating Derivatives | Metal Coordination | Metallosupramolecular Cages, MOFs | Coordination geometry of the metal |
| Bolaamphiphile Derivatives | Hydrophobic Effects & H-Bonding | Vesicles, Micelles | Balance of hydrophilic/hydrophobic parts |
Application in Catalysis and Organocatalysis
Development as a Ligand in Metal-Mediated Catalysis
Stereochemical Influence of the Ligand on Catalytic Activity
There is no documented research on how the stereochemistry of 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine influences the outcomes of catalytic reactions. The presence of chiral centers in the 2,5-dimethylpiperazine (B91223) moiety suggests potential for stereochemical control, but no studies have been published to confirm or quantify this effect in any catalytic system.
Advanced Materials Science Applications
Incorporation as a Building Block in Polymer Synthesis
Amines are fundamental building blocks in polymer chemistry. A diamine like 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine could theoretically be used in polymerization reactions.
Design of Polymeric Materials with Tailored Properties
The incorporation of the dimethylpiperazine moiety into a polymer backbone could influence properties such as solubility, thermal stability, and chain flexibility. The specific stereochemistry of the methyl groups (cis or trans) on the piperazine (B1678402) ring would further affect the polymer's morphology and packing, leading to materials with potentially distinct mechanical and thermal characteristics. Research in this area would involve synthesizing polymers (e.g., polyamides, polyimides, or polyureas) using this amine and characterizing the resulting materials.
Role in Cross-Linking and Curing Processes (e.g., Epoxy Resins)
Primary and secondary amines are common curing agents for epoxy resins, initiating polymerization and forming a cross-linked thermoset network. scholaris.ca The primary amine of this compound, along with the secondary amine within the piperazine ring, could react with epoxide groups. threebond.co.jp This dual functionality would enable it to act as a hardener. The rate of curing and the final properties of the cured resin, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance, would depend on the amine's structure. google.comresearchgate.net Studies would be needed to determine its reactivity compared to industrial standards and the properties of the resulting epoxy networks.
Functionalization of Surfaces and Interfaces
The amine groups in this compound could be used to chemically modify surfaces. This process, known as surface functionalization, can alter the properties of a material, such as its wettability, adhesion, or biocompatibility. mdpi.com For example, the amine could be grafted onto the surface of inorganic materials like silica (B1680970) or metal oxides to introduce new functionalities. mdpi.com
Development of Responsive Materials
The piperazine unit is known for its pH-responsive behavior. In acidic conditions, the nitrogen atoms can be protonated, leading to conformational changes or changes in solubility. If incorporated into a polymer, this compound could be used to create "smart" materials that respond to changes in environmental pH. Such materials have applications in areas like drug delivery and sensors.
Applications in CO2 Capture and Separation Technologies
Aqueous amine solutions are the current standard for capturing CO2 from industrial sources. utexas.edu Piperazine (PZ) is a highly effective amine for this purpose due to its fast reaction kinetics and high absorption capacity. utexas.edumdpi.com The structural similarity of this compound to piperazine suggests it could also be effective for CO2 capture. The presence of both primary and secondary amines could facilitate the formation of carbamates, which is a key step in the chemical absorption of CO2. mdpi.comresearchgate.net Research would be required to measure its CO2 absorption capacity, reaction rate, and the energy required for solvent regeneration.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine, these investigations reveal the most stable arrangements of its atoms in space.
Computational analysis can identify several low-energy conformers and calculate the energy differences between them. This information is crucial for understanding which shapes the molecule is most likely to adopt under various conditions.
Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (Theoretical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-N (piperazine ring) | ~1.46 Å |
| C-C (piperazine ring) | ~1.53 Å | |
| C-N (propanamine chain) | ~1.47 Å | |
| C-C (propanamine chain) | ~1.52 Å | |
| Bond Angles | C-N-C (piperazine ring) | ~110° |
| N-C-C (propanamine chain) | ~112° | |
| Dihedral Angles | C-N-C-C (piperazine ring) | Defines chair conformation |
| C-C-N-C (chain-ring link) | Determines side chain orientation |
Note: The values in this table are illustrative and represent typical parameters derived from DFT calculations for similar molecular fragments.
Molecular Dynamics Simulations of Compound Behavior in Different Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can reveal how this compound behaves in different environments, such as in an aqueous solution or a non-polar solvent.
In a typical MD simulation, the molecule is placed in a simulated "box" filled with solvent molecules (e.g., water). The interactions between all atoms are calculated using a force field, such as AMBER or GROMOS. mdpi.com The simulation then calculates the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. mdpi.com
By analyzing these trajectories, researchers can understand:
Solvation: How solvent molecules arrange themselves around the compound, particularly the formation of hydrogen bonds between the amine groups and water.
Conformational Dynamics: How the molecule flexes and changes shape over time, including transitions between different conformers of the piperazine (B1678402) ring and rotations of the side chain.
Transport Properties: How the molecule diffuses through the solvent.
Simulations in different environments can highlight how solvent polarity affects the compound's preferred conformation and intermolecular interactions. For instance, in aqueous environments, the terminal amine group is expected to be protonated and form strong interactions with water molecules. researchgate.net
Prediction of Reactivity and Reaction Pathways
Theoretical chemistry offers methods to predict the reactivity of a molecule and the likely pathways of its chemical reactions. For this compound, this involves identifying the most reactive sites on the molecule.
Quantum chemical calculations can determine the distribution of electron density across the molecule. An analysis of the Molecular Electrostatic Potential (MEP) map would reveal that the nitrogen atoms, with their lone pairs of electrons, are the primary centers for nucleophilic attack. Conversely, the hydrogen atoms attached to the nitrogens are the most likely sites for electrophilic interactions.
Furthermore, frontier molecular orbital theory (FMO) is used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the nitrogen atoms.
Docking and Binding Mechanism Simulations with Model Systems (Purely Theoretical/Mechanistic)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This method is widely used in drug discovery to screen for potential drug candidates. nih.gov For this compound, docking simulations can provide hypotheses about its binding mechanism to model biological targets, such as protein kinases, on a purely theoretical basis.
The process involves:
Generating a 3D structure of the compound using methods described in section 7.1.
Obtaining the 3D structure of a model receptor from a database like the Protein Data Bank (PDB). nih.gov
Using docking software (e.g., AutoDock, Glide) to systematically explore possible binding poses of the ligand within the receptor's active site. nih.gov
Scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). The lower the score, the more favorable the predicted interaction.
These simulations can identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, the primary and secondary amine groups are likely candidates for forming hydrogen bonds with amino acid residues in a receptor's binding pocket.
Table 2: Illustrative Docking Scores of this compound with a Model Kinase Active Site (Theoretical Data)
| Docking Software | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| AutoDock Vina | -7.5 | Hydrogen bond with backbone carbonyl |
| Glide (XP) | -8.2 | Hydrogen bond with acidic residue (e.g., Asp) |
| Hydrophobic interaction with aliphatic residues |
Note: These are hypothetical results for a model system to illustrate the output of a docking simulation. Actual results would depend on the specific receptor chosen.
Topological and Electronic Property Analysis
The analysis of a molecule's electronic properties provides deep insights into its stability, reactivity, and intermolecular interactions. Quantum chemical calculations are the primary tool for this analysis.
Frontier Molecular Orbitals (HOMO-LUMO): As mentioned previously, the HOMO and LUMO energies are critical. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP map would clearly show negative potential around the nitrogen atoms and positive potential around the N-H protons, visually confirming the sites for nucleophilic and electrophilic attack, respectively.
Table 3: Predicted Electronic Properties of this compound (Theoretical Data)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~ 2.1 D | Measures overall molecular polarity |
Note: The values are representative examples derived from DFT calculations for similar amine compounds.
Advanced Analytical Methodologies for Characterization in Complex Systems
Chromatographic Separation Techniques for Purity and Isomer Analysis (e.g., HPLC, GC)
Chromatographic methods are indispensable for assessing the purity and resolving the isomers of 3-(2,5-dimethylpiperazin-1-YL)propan-1-amine. The presence of two chiral centers at the C2 and C5 positions of the piperazine (B1678402) ring results in the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this non-volatile and polar compound. Due to the lack of a strong chromophore, direct UV detection can be challenging at low concentrations. Therefore, derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity. thermofisher.comnih.gov Alternatively, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed for detection without derivatization. For isomer analysis, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating the enantiomers of chiral amines. rsc.orgsemanticscholar.org The separation of the cis and trans diastereomers can typically be achieved on standard reversed-phase columns (e.g., C18) due to their different physical properties. researchgate.net
| Parameter | HPLC Condition |
| Column | Chiral Stationary Phase (e.g., Chiralpak IA/ID) for enantiomers; C18 for diastereomers |
| Mobile Phase | Isocratic or gradient mixture of an organic modifier (e.g., acetonitrile, methanol) and a buffer (e.g., phosphate (B84403) buffer) |
| Detector | UV (with derivatization), ELSD, CAD, Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled for improved resolution |
Gas Chromatography (GC) is also a powerful tool for the analysis of this compound, particularly for assessing volatile impurities. Due to the compound's polarity and the presence of primary and tertiary amine groups, derivatization is often necessary to improve its volatility and chromatographic peak shape. nih.gov Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The use of a chiral capillary column can facilitate the separation of the different stereoisomers. nih.gov
| Parameter | GC Condition |
| Column | Chiral capillary column (e.g., cyclodextrin-based) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient for optimal separation |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Beyond simple identification, advanced spectroscopic techniques provide detailed insights into the molecular structure and connectivity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. High-resolution 1D (¹H and ¹³C) and 2D NMR experiments are essential for assigning all the proton and carbon signals and confirming the connectivity of the atoms in this compound.
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the methyl groups on the piperazine ring, the methylene (B1212753) protons of the propyl chain, and the protons on the piperazine ring. The chemical shifts and coupling patterns would be indicative of the cis or trans configuration of the methyl groups.
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The number of signals will confirm the symmetry of the molecule. For instance, the trans isomer, having a C2 axis of symmetry, will show fewer carbon signals than the cis isomer.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing definitive structural confirmation. nih.gov
Expected ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Piperazine-CH(CH₃) | ~2.5 - 2.9 | ~55 - 60 |
| Piperazine-CH₂ | ~2.2 - 2.8 | ~50 - 55 |
| Piperazine-CH₃ | ~1.0 - 1.2 | ~15 - 20 |
| N-CH₂ (propyl) | ~2.3 - 2.6 | ~55 - 60 |
| CH₂ (propyl) | ~1.5 - 1.8 | ~25 - 30 |
| CH₂-NH₂ (propyl) | ~2.6 - 2.9 | ~40 - 45 |
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a critical technique for determining the elemental composition of this compound. preprints.org By providing a highly accurate mass measurement of the molecular ion (typically the protonated molecule, [M+H]⁺), the molecular formula can be confirmed with a high degree of confidence, usually with a mass accuracy of less than 5 ppm. rsc.org This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, which can provide further structural information and help in the identification of related impurities or metabolites. preprints.org
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. scispace.com
FTIR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the N-H stretches of the primary amine and the C-N stretching vibrations of the piperazine ring and the propyl chain. The presence of C-H stretching and bending vibrations from the alkyl groups would also be prominent. dergipark.org.tr
Raman Spectroscopy is complementary to FTIR and is particularly useful for identifying non-polar bonds. The C-C skeletal vibrations of the piperazine ring and the propyl chain would be observable in the Raman spectrum. researchgate.netdntb.gov.ua
Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (primary amine) | Stretching | 3300 - 3500 |
| N-H (primary amine) | Bending | 1590 - 1650 |
| C-H (alkyl) | Stretching | 2850 - 3000 |
| C-H (alkyl) | Bending | 1350 - 1470 |
| C-N | Stretching | 1000 - 1250 |
Biochemical Interaction Mechanisms Non Clinical Focus
Theoretical Models of Binding to Biological Macromolecules (e.g., receptors, enzymes, DNA)
The piperazine (B1678402) ring is a versatile scaffold known to interact with a wide array of biological macromolecules, most notably G-Protein Coupled Receptors (GPCRs) and enzymes. nih.gov Theoretical binding models for 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine are largely extrapolated from computational and molecular docking studies of analogous compounds, particularly arylpiperazines and other alkylpiperazines.
A primary mode of interaction for piperazine derivatives with receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, involves an ionic bond or strong hydrogen bond between a protonated nitrogen atom of the piperazine ring and an acidic residue in the receptor's binding pocket. nih.gov For many aminergic GPCRs, a highly conserved aspartate residue in transmembrane helix 3 (TMH3) serves as this crucial anchor point. nih.gov It is hypothesized that the N1 nitrogen of the piperazine ring in this compound, being the more sterically accessible of the two, would likely be protonated at physiological pH and form this key interaction.
Molecular docking simulations of various piperazine-containing ligands with receptors like the histamine (B1213489) H3, sigma-1 (σ1R), and μ-opioid receptors have elucidated common binding patterns. nih.govworldscientific.com These models suggest that beyond the primary interaction with the acidic residue, the rest of the molecule settles into a binding cavity defined by hydrophobic and polar residues. For the target compound, the 2,5-dimethyl groups would likely engage in hydrophobic interactions within a sub-pocket of the binding site. The propylamino tail could extend towards other residues, potentially forming additional hydrogen bonds or van der Waals interactions, thereby influencing binding affinity and selectivity.
In the context of enzymes, piperazine derivatives have been modeled to bind within active sites or allosteric sites. For instance, docking studies of piperazine-linked compounds with carbonic anhydrase IX revealed hydrogen bonding with key residues like Gln92 and Thr200. nih.gov Similarly, interactions with DNA are also plausible, where the protonated amine groups of the piperazine and propylamino moieties could interact with the negatively charged phosphate (B84403) backbone of DNA, although this is a less commonly explored mechanism for this class of compounds compared to receptor binding. mdpi.com
Mechanistic Studies of Enzyme Inhibition or Activation (in vitro, non-clinical)
Based on studies of analogous compounds, this compound could theoretically act as an inhibitor for several classes of enzymes. The specific mechanism of inhibition—be it competitive, non-competitive, or mixed-type—would depend on the enzyme target.
Cholinesterases: Piperazine has been used as a linker in the design of dual-binding cholinesterase inhibitors. mdpi.com In these cases, the protonated piperazine can form cation–π interactions with aromatic residues in the mid-gorge region of acetylcholinesterase (AChE), while other parts of the molecule interact with the catalytic active site (CAS) and peripheral anionic site (PAS). Enzyme kinetics studies of such compounds often reveal a mixed-type inhibition pattern, indicating binding to both the free enzyme and the enzyme-substrate complex. mdpi.com
Tyrosinase: A series of piperazine derivatives were evaluated as tyrosinase inhibitors, with kinetic analysis of the most potent compound revealing a mixed-type inhibition mechanism. researchgate.net This suggests the inhibitor binds to a site other than the catalytic active site, affecting both substrate binding and catalysis.
Cytochrome P450 (CYP) Isoenzymes: Piperazine derivatives are known to be metabolized by, and also to inhibit, various CYP isoenzymes, particularly CYP2D6, CYP3A4, and CYP1A2. researchgate.netnih.gov Mechanistic studies often involve in vitro assays with human liver microsomes and specific chemical inhibitors or recombinant CYP enzymes to identify which isoforms are involved and to determine the nature of the inhibition. researchgate.net
The table below summarizes potential enzyme targets and the likely inhibition mechanisms for compounds structurally related to this compound.
| Enzyme Target | Potential Inhibition Mechanism | Key Structural Feature | Reference Example |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Mixed-Type | Protonated Piperazine Ring | Tacrine–Quinoline Hybrids mdpi.com |
| Tyrosinase | Mixed-Type | Piperazine Scaffold | Triazole-Piperazine Derivatives researchgate.net |
| Cytochrome P450 (e.g., CYP2D6) | Competitive/Non-competitive | Piperazine Core | Benzylpiperazine (BZP) researchgate.net |
| α-Amylase | Competitive | Piperazine Sulfonamide Moiety | Piperazine Sulfonamide Analogs nih.gov |
Biophysical Characterization of Molecular Recognition Events (in vitro)
To experimentally validate the theoretical binding models, various biophysical techniques would be employed. These methods characterize the direct physical interaction between this compound and a target macromolecule, providing quantitative data on binding affinity, kinetics, and thermodynamics.
Radioligand Binding Assays: This is a cornerstone technique for studying receptor interactions. It involves competing the unlabeled compound (the "cold" ligand, i.e., our target compound) against a radioactively labeled ligand known to bind to the receptor of interest. The concentration of the target compound that displaces 50% of the radioligand (the IC₅₀ value) is determined. This value can be converted to a binding affinity constant (Ki), which reflects the equilibrium dissociation constant of the ligand-receptor complex. Lower Ki values indicate higher binding affinity. Many studies on piperazine derivatives use this method to quantify their affinity for various receptors, such as serotonin, histamine, and sigma receptors. nih.govmdpi.commdpi.com
Fluorescence Anisotropy/Polarization: This technique can be used to study protein-ligand interactions in solution. whiterose.ac.uk It measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. If a small, fluorescently-tagged version of the target compound were synthesized, its binding to a large protein target would slow its tumbling, leading to an increase in fluorescence anisotropy, which can be used to calculate binding affinity.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding (association and dissociation rates, k_on and k_off) in real-time, in addition to affinity (K_D). One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the surface upon binding is measured.
The table below presents representative binding affinity data for various piperazine derivatives at different receptors, illustrating the range of affinities that can be achieved with this scaffold.
| Compound Type | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Piperidine Derivative | Histamine H3 | 6.2 | nih.gov |
| Piperidine Derivative | Sigma-1 (σ1R) | 4.41 | nih.gov |
| Unfused Heterobiaryl Piperazine | Serotonin 5-HT7 | 1.6 | mdpi.com |
| Benzylpiperidine Derivative | Sigma-1 (σ1R) | 3.2 | rsc.org |
| Benzimidazolone Piperazine Analog | Sigma-2 (σ2R) | Nanomolar Range | mdpi.com |
Design of Biochemical Probes for Pathway Elucidation
The this compound scaffold could be chemically modified to create biochemical probes. These tools are designed to identify binding partners, visualize biological processes, or elucidate the role of a specific molecular interaction within a cellular pathway.
Photoaffinity Probes: A common strategy involves incorporating a photoreactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, into the molecule. Upon binding to its target protein, the probe is irradiated with UV light, causing the photoreactive group to form a covalent bond with the protein. The now-covalently linked complex can be isolated and analyzed (e.g., via mass spectrometry) to identify the specific protein and even the amino acid residues at the binding site. A study on piperazine-type inhibitors of mitochondrial complex I successfully used a photoreactive piperazine analog with an iodine-125 (B85253) radiolabel ([¹²⁵I]AFP) to identify its binding to the 49 kDa subunit of the complex. nih.gov
Fluorescent Probes: By attaching a fluorophore (e.g., BODIPY, fluorescein) to the structure, a fluorescent probe can be created. This allows for the visualization of the compound's distribution in cells using fluorescence microscopy and can be used in biophysical assays like fluorescence polarization to quantify binding interactions. nih.gov The propylamino tail of this compound provides a convenient attachment point for such modifications without drastically altering the core piperazine structure responsible for primary binding interactions.
Biotinylated Probes: Adding a biotin (B1667282) tag allows for the isolation of the target protein from a complex mixture using streptavidin-coated beads (pull-down assay). This is a powerful method for identifying unknown protein targets of a bioactive small molecule.
Structure-Activity Relationships based on Theoretical Models
Structure-Activity Relationship (SAR) studies, often guided by theoretical models like Quantitative Structure-Activity Relationship (QSAR), are crucial for understanding how specific structural features of a molecule influence its biological activity. nih.govnih.govresearchgate.net For this compound, SAR can be inferred from studies on related piperazine derivatives.
The Piperazine Ring: The piperazine core is fundamental for activity in many contexts. Its basic nitrogen atoms are often essential for forming the primary ionic interaction with a receptor. nih.gov Replacing the piperazine with a piperidine, for example, can significantly alter affinity and selectivity. nih.govnih.gov The conformational rigidity of the piperazine chair form also plays a role in orienting substituents correctly within the binding pocket.
Substituents on the Piperazine Ring: The 2,5-dimethyl groups on the target compound are critical. Their size, stereochemistry (cis vs. trans), and lipophilicity will influence how the molecule fits into the binding pocket. In many QSAR models, steric and electrostatic fields around the molecule are key descriptors. nih.gov Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease it through steric hindrance. For instance, SAR studies on arylpiperazines have shown that substitution at the ortho-position of the phenyl ring can lead to strong cytotoxic activities. mdpi.com
Environmental Chemistry and Sustainable Applications
Role in Contaminant Remediation (e.g., adsorption, chelation of heavy metals)
The structure of 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine, featuring multiple nitrogen atoms, suggests a strong potential for the remediation of heavy metal contamination in aqueous environments. The nitrogen atoms in the piperazine (B1678402) ring and the primary amine group of the propanamine side chain can act as Lewis bases, donating lone pairs of electrons to form coordination complexes with heavy metal ions. This process, known as chelation, can effectively sequester toxic metal ions from water.
The presence of multiple amine functionalities within one molecule enhances its chelating ability, a principle well-documented for various polyamine compounds used in environmental remediation. Materials functionalized with amine groups have demonstrated high efficiency in adsorbing heavy metal ions. The chelation process is influenced by factors such as pH, the concentration of the metal ion, and the presence of other competing ions in the solution.
The potential of amine-containing compounds for heavy metal removal is well-established. For instance, polymers functionalized with amine groups have shown significant adsorption capacities for various heavy metals. The nitrogen atoms in these functional groups act as binding sites for metal ions, effectively removing them from contaminated water.
Table 1: Potential Heavy Metal Chelation by this compound (Hypothetical)
| Heavy Metal Ion | Potential for Chelation | Factors Influencing Chelation |
| Lead (Pb²⁺) | High | pH, presence of competing ions |
| Cadmium (Cd²⁺) | High | Concentration of the compound and metal ion |
| Copper (Cu²⁺) | Moderate to High | Temperature, water matrix composition |
| Mercury (Hg²⁺) | Moderate | Speciation of mercury, presence of chlorides |
| Zinc (Zn²⁺) | Moderate | pH, ionic strength |
This table is a hypothetical representation based on the known chelating properties of similar amine-containing compounds.
Mechanistic Studies of Environmental Fate and Transformation Pathways (e.g., biodegradation)
Understanding the environmental fate of this compound is crucial for assessing its long-term environmental impact. The primary pathway for the degradation of such organic compounds in the environment is typically microbial biodegradation. The piperazine ring, a six-membered heterocyclic compound containing two nitrogen atoms, is known to be biodegradable, although the rate of degradation can vary depending on environmental conditions and the microbial populations present.
Studies on the biodegradation of piperazine itself have shown that certain microorganisms can utilize it as a source of carbon and nitrogen. The degradation pathway often involves the cleavage of the C-N bonds in the piperazine ring, leading to the formation of simpler, more readily biodegradable intermediates. The presence of the dimethyl and propanamine substituents on the piperazine ring of this compound would likely influence its biodegradability. While alkyl substitutions can sometimes hinder microbial degradation, the propanamine side chain may provide an additional point of attack for microbial enzymes.
Abiotic degradation processes, such as photolysis and hydrolysis, could also contribute to the transformation of this compound in the environment, although these are generally considered to be slower processes for compounds of this type compared to biodegradation.
Table 2: Predicted Environmental Fate Parameters for this compound (Based on Analogous Compounds)
| Parameter | Predicted Outcome | Rationale |
| Biodegradation | Moderate | Piperazine ring is biodegradable; alkyl groups may slightly decrease the rate. |
| Photolysis | Low | Lacks significant chromophores for direct photolysis in sunlight. |
| Hydrolysis | Negligible | Amine and ether linkages are generally stable to hydrolysis under typical environmental pH. |
| Sorption to Soil/Sediment | Moderate to High | The amine groups are likely to be protonated at environmental pH, leading to sorption to negatively charged soil and sediment particles. |
This table is based on general principles and data for structurally similar compounds.
Design of Environmentally Benign Derivatives
The principles of green chemistry can guide the design of derivatives of this compound to enhance their environmental performance. The goal is to create new molecules that retain or improve upon the desired functionality (e.g., metal chelation) while being more readily biodegradable and having lower toxicity.
One approach is to introduce functional groups that are known to promote biodegradation. For example, incorporating ester or amide linkages that are susceptible to enzymatic hydrolysis could lead to derivatives that break down more rapidly in the environment. Another strategy is to optimize the alkyl substituents. While the dimethyl groups in the parent compound may slightly reduce biodegradability, designing derivatives with shorter or more linear alkyl chains could enhance their susceptibility to microbial attack.
Furthermore, computational modeling can be employed to predict the environmental properties of new derivatives before they are synthesized. Quantitative Structure-Activity Relationship (QSAR) models can estimate properties such as biodegradability, toxicity, and bioaccumulation potential based on the molecular structure. This in silico approach allows for the screening of a large number of potential derivatives to identify those with the most favorable environmental profiles.
Table 3: Strategies for Designing Environmentally Benign Derivatives
| Design Strategy | Desired Outcome | Example Modification |
| Enhance Biodegradability | Faster breakdown into non-toxic products. | Introduction of ester or hydroxyl groups. |
| Reduce Bioaccumulation | Lower potential to accumulate in organisms. | Increasing hydrophilicity. |
| Minimize Toxicity | Lower adverse effects on aquatic life. | Avoiding the introduction of toxic functional groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
